molecular formula C6H6N4 B8785408 6-(Methylamino)pyrimidine-4-carbonitrile

6-(Methylamino)pyrimidine-4-carbonitrile

Cat. No.: B8785408
M. Wt: 134.14 g/mol
InChI Key: DCJDZFSOHCUTJC-UHFFFAOYSA-N
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Description

6-(Methylamino)pyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H6N4 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile typically involves the reaction of 6-chloropyrimidine-4-carbonitrile with methylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylamino group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as N-oxides or hydroxylated products.

    Reduction: Reduced amines or other hydrogenated products.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Methylamino)pyrimidine-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Methylamino)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

    6-Amino-pyrimidine-4-carbonitrile: Similar structure but with an amino group instead of a methylamino group.

    6-Methyl-pyrimidine-4-carbonitrile: Similar structure but with a methyl group instead of a methylamino group.

    4-Cyano-6-methylamino-pyrimidine: Similar structure but with a cyano group at position 4.

Uniqueness: 6-(Methylamino)pyrimidine-4-carbonitrile is unique due to the presence of both a methylamino group and a cyano group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

6-(methylamino)pyrimidine-4-carbonitrile

InChI

InChI=1S/C6H6N4/c1-8-6-2-5(3-7)9-4-10-6/h2,4H,1H3,(H,8,9,10)

InChI Key

DCJDZFSOHCUTJC-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC(=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 6-chloro-pyrimidine-4-carbonitrile (1.37 g, 9.84 mmol) stirring in 10 ml THF under N2 was added a methylamine solution (2.0 M in THF, Aldrich) in aliquots, causing immediate precipitation. Reaction progress was monitored after addition of 5 ml methylamine solution, then 3 ml, then 2 ml. The mixture was concentrated and filtered through a pad of silica, eluting with 2%->5% MeOH in CH2Cl2 to obtain 6-methylamino-pyrimidine-4-carbonitrile as a pale yellow solid. MS: 135.0 (M+1); Calc'd. for C6H6N4—134.14.
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

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